molecular formula C21H19N5O3S B2951522 N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 830344-81-5

N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

カタログ番号: B2951522
CAS番号: 830344-81-5
分子量: 421.48
InChIキー: LECZVCOIGQSNOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone. The molecule incorporates a 1,2,4-triazole ring substituted with a methyl group and an indole-containing thioether side chain.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-26-20(15-10-22-16-5-3-2-4-14(15)16)24-25-21(26)30-11-19(27)23-9-13-6-7-17-18(8-13)29-12-28-17/h2-8,10,22H,9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZVCOIGQSNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, an indole derivative, and a triazole ring. Its molecular formula is C26H20N4O3SC_{26}H_{20}N_4O_3S, with a molecular weight of approximately 480.53 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide may exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Many derivatives containing the benzodioxole and triazole structures have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have demonstrated potent inhibition of DYRK1A and GSK3 kinases .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies have indicated that it may inhibit the proliferation of various cancer cell lines, including HCT116 (colorectal carcinoma) and MDA-MB 231 (breast carcinoma), with IC50 values in the low micromolar range .

Case Studies and Experimental Data

In a study focused on the biological activity of related compounds, several derivatives were screened for their effects on cell viability across different cancer cell lines. The results are summarized in the table below:

CompoundCell LineIC50 (μM)Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl]}acetamideHCT11612DYRK1A inhibition
N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl]}acetamideMDA-MB 23110GSK3 inhibition
Similar Benzodioxole DerivativeCaco28Antiproliferative effects on cancer cells

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it possesses favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life in vivo. However, detailed toxicological studies are necessary to assess safety profiles before clinical applications can be considered .

類似化合物との比較

Triazole Derivatives with Aromatic Substituents

Several triazole-acetamide derivatives share structural homology with the target compound but differ in substituents:

Compound Name Key Substituents Melting Point Biological Activity Reference
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide Phenoxymethyl, amino 148°C Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(4-methoxyphenoxy)-1,3,4-oxadiazol-2-yl]thio}acetamide 4-Methoxyphenoxy 127°C Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(tetrahydronaphthalen-2-yloxy)-1,3,4-oxadiazol-2-yl]thio}acetamide Tetrahydronaphthalenyloxy 96°C Not reported
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl, pyridinyl Orco receptor activator
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Butylphenyl, pyridinyl Orco receptor antagonist

Key Observations :

  • Melting Points: Substituent bulkiness and polarity influence physical properties. For example, the tetrahydronaphthalenyloxy group in the third compound reduces crystallinity (mp = 96°C) compared to the phenoxymethyl analogue (mp = 148°C) .
  • Biological Activity : Pyridinyl and alkylphenyl substituents (e.g., VUAA1 and OLC15) confer receptor-modulating properties, suggesting that the indole substituent in the target compound may similarly interact with ion channels or enzymes .

Thiadiazole and Thiazole Analogues

Compounds with thiadiazole or thiazole cores exhibit divergent pharmacological profiles:

Compound Name Core Structure Substituents Biological Note Reference
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Thiadiazole Acetylpyridinyl, phenyl Anticancer activity (in vitro)
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Triazole-thiazole Benzothiazolyl, hydroxypropyl Not reported
AB4 (2-amino-N-(4-methylthiazol-2-yl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzamide) Triazole-thiazole Methylthiazole, aminobenzamide Similarity to antimetabolites

Key Observations :

  • Hydrophilicity : The hydroxypropyl group in the compound from may enhance solubility compared to the benzodioxole group in the target compound.
  • Bioactivity: Thiadiazole derivatives often exhibit anticancer or antimicrobial properties, whereas triazole-thioacetamides like AB4 show structural similarity to known kinase inhibitors .

Research Findings and Implications

Pharmacological Potential

  • The indole moiety could mimic natural ligands like pheromones .
  • Enzyme Inhibition : The triazole-thioether motif is common in kinase inhibitors (e.g., CDK5/p25), implying possible anticancer applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。